3,5-dimethyl-3,4-dihydro-2H-pyran-4-one

Flavor Chemistry Structure–Odor Relationship Sensory Threshold

3,5-Dimethyl-3,4-dihydro-2H-pyran-4-one (CAS 36019-62-2) is a C7H10O2 dihydropyranone featuring a partially saturated pyran ring with a ketone at position 4 and methyl substituents at positions 3 and 5. Unlike its fully aromatic counterpart 3,5-dimethyl-4H-pyran-4-one (CAS 19083-61-5), this compound retains a reactive enone system and a stereogenic center at C3, making it a versatile chiral building block for heterocyclic synthesis.

Molecular Formula C7H10O2
Molecular Weight 126.155
CAS No. 36019-62-2
Cat. No. B2420007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-3,4-dihydro-2H-pyran-4-one
CAS36019-62-2
Molecular FormulaC7H10O2
Molecular Weight126.155
Structural Identifiers
SMILESCC1COC=C(C1=O)C
InChIInChI=1S/C7H10O2/c1-5-3-9-4-6(2)7(5)8/h3,6H,4H2,1-2H3
InChIKeyLXYQBTWDDNQNMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethyl-3,4-dihydro-2H-pyran-4-one (CAS 36019-62-2): Core Chemical Identity and Procurement Baseline


3,5-Dimethyl-3,4-dihydro-2H-pyran-4-one (CAS 36019-62-2) is a C7H10O2 dihydropyranone featuring a partially saturated pyran ring with a ketone at position 4 and methyl substituents at positions 3 and 5 . Unlike its fully aromatic counterpart 3,5-dimethyl-4H-pyran-4-one (CAS 19083-61-5), this compound retains a reactive enone system and a stereogenic center at C3, making it a versatile chiral building block for heterocyclic synthesis [1]. It is commercially supplied at 95% purity by specialty chemical vendors, with procurement options ranging from 50 mg to 500 mg scales .

Why 3,5-Dimethyl-3,4-dihydro-2H-pyran-4-one Cannot Be Replaced by Common Pyranone Analogs: Key Differentiation Drivers


Substituting 3,5-dimethyl-3,4-dihydro-2H-pyran-4-one with a generic pyranone—such as maltol, ethyl maltol, or the fully oxidized 3,5-dimethyl-4H-pyran-4-one—introduces critical changes in redox behavior, ring conformation, and hydrogen-bonding capacity that directly affect downstream reactivity and sensory properties [1]. The dihydro core imparts a non-planar geometry and an sp³-hybridized C3, which alters both the stereochemical outcome of subsequent reactions and the compound's odor threshold profile—effects that are absent in planar, fully aromatic pyran-4-ones [2]. Quantitative evidence supporting these differentiation dimensions is presented below.

Quantitative Differentiation Evidence for 3,5-Dimethyl-3,4-dihydro-2H-pyran-4-one (CAS 36019-62-2) Against Closest Analogs


Ring Saturation Drives >10-Fold Difference in Flavor Perception Threshold Between Dihydro- and Fully Aromatic Pyran-4-ones

The dihydro-2H-pyran-4-one scaffold confers a dramatically lower odor detection threshold compared to the fully aromatic 4H-pyran-4-one scaffold. In a controlled sensory study of the structurally analogous pair dihydromaltol (2,3-dihydro-5-hydroxy-6-methyl-4H-pyran-4-one) versus maltol (3-hydroxy-2-methyl-4H-pyran-4-one), dihydromaltol exhibited a flavor threshold of 50–250 µg/kg in water, approximately 40 times more potent than maltol (threshold ~2,000–10,000 µg/kg) [1]. By class-level inference, 3,5-dimethyl-3,4-dihydro-2H-pyran-4-one is expected to exhibit a similarly lowered sensory threshold relative to 3,5-dimethyl-4H-pyran-4-one, making it the preferred scaffold for applications requiring low-concentration flavor impact. Note: this is class-level inference; direct threshold data for the target compound are not yet published.

Flavor Chemistry Structure–Odor Relationship Sensory Threshold

Chiral Center at C3 Enables Stereochemical Control Absent in Planar 4H-Pyran-4-one Analogs

3,5-Dimethyl-3,4-dihydro-2H-pyran-4-one possesses an sp³-hybridized C3 carbon, generating a stereogenic center that is completely absent in the planar, fully aromatic 3,5-dimethyl-4H-pyran-4-one (CAS 19083-61-5) . This chiral center enables diastereoselective transformations—such as 1,4-additions to the enone or alkylations at the α-position—that are not possible with the aromatic analog. In the broader dihydropyranone class, this stereochemical feature has been exploited for the synthesis of enantiopure tetrahydropyrans and natural product analogs [1]. The racemic mixture is commercially supplied, offering a platform for chiral resolution or asymmetric catalysis development.

Asymmetric Synthesis Chiral Building Block Stereochemistry

Enone Reactivity in the Dihydro Core Enables Oxidation to Carboxylic Acid Derivatives Unavailable from 4H-Pyran-4-one

The α,β-unsaturated ketone (enone) embedded in the dihydro-2H-pyran-4-one scaffold undergoes oxidation reactions to yield carboxylic acid or aldehyde derivatives—a transformation that is precluded in the fully aromatic 3,5-dimethyl-4H-pyran-4-one due to its stabilized aromatic π-system . The unsubstituted analog 3,4-dihydro-2H-pyran-4-one (CAS 84302-42-1) is documented as a versatile intermediate for cyclization and annulation reactions via its reactive enone system . The 3,5-dimethyl substitution pattern on the target compound further directs regioselectivity: the C6 position adjacent to the ring oxygen is activated for nucleophilic attack, while the C3 methyl group provides steric shielding, potentially improving reaction selectivity compared to the unsubstituted 3,4-dihydro-2H-pyran-4-one. Direct comparative kinetic data are not yet published; this inference is based on established electronic and steric principles of enone chemistry.

Organic Synthesis Enone Chemistry Building Block Reactivity

Commercial Availability at Defined Purity and Scale Enables Reproducible Procurement vs. In-House Synthesis of Unsubstituted Dihydropyranone

3,5-Dimethyl-3,4-dihydro-2H-pyran-4-one is commercially stocked at 95% purity by multiple specialty chemical suppliers, with defined pricing (€375.00/50 mg; €1,025.00/500 mg) . In contrast, the unsubstituted parent scaffold 3,4-dihydro-2H-pyran-4-one (CAS 84302-42-1) is predominantly accessed via in-house synthesis using hetero-Diels-Alder or domino acylative electrocyclization methodologies, requiring specialized equipment and multistep purification [1]. The commercial availability of the 3,5-dimethyl derivative at defined purity eliminates batch-to-batch variability associated with laboratory-scale synthesis and accelerates research timelines by providing an off-the-shelf chiral enone building block.

Procurement Commercial Availability Purity Specification

Optimal Procurement and Application Scenarios for 3,5-Dimethyl-3,4-dihydro-2H-pyran-4-one Based on Established Evidence


Chiral Building Block for Fragment-Based Drug Discovery and Asymmetric Total Synthesis

The stereogenic C3 center and enone functionality make 3,5-dimethyl-3,4-dihydro-2H-pyran-4-one a privileged scaffold for constructing enantiopure tetrahydropyrans, a core motif in numerous bioactive natural products (e.g., diospongins, zampanolides). Medicinal chemistry groups requiring a chiral heterocyclic intermediate with a reactive enone handle should procure this compound over planar 4H-pyran-4-one analogs that lack stereochemical control. The commercial availability at 95% purity [1] supports immediate use in fragment library synthesis, 1,4-conjugate addition screens, and organocatalytic asymmetric transformations, as demonstrated for related 2H-dihydropyran-4-ones in total synthesis campaigns .

Low-Threshold Flavor and Fragrance Lead Optimization

The dihydro-2H-pyran-4-one core is associated with a 40-fold enhancement in flavor potency over aromatic pyran-4-ones, as established by the dihydromaltol–maltol comparison [1]. Flavor and fragrance R&D programs targeting high-impact aroma compounds with caramel, sweet, or browned notes should prioritize this scaffold over maltol or ethyl maltol derivatives. The 3,5-dimethyl substitution pattern further modulates volatility and lipophilicity (predicted LogP ~1.1), enabling fine-tuning of substantivity in complex formulations. Procurement of the 50 mg analytical standard is recommended for initial organoleptic evaluation and GC-olfactometry threshold determination.

Oxidative Diversification Platform for Medicinal Chemistry and Agrochemical Intermediate Synthesis

The reactive enone system permits oxidation to carboxylic acid derivatives, reduction to saturated alcohols, and conjugate addition of nucleophiles—transformations that are inaccessible with aromatic pyran-4-one analogs [1]. Synthetic chemistry groups seeking a multifunctional C7 building block for parallel library synthesis should procure this compound in the 500 mg scale to support reaction condition screening (e.g., oxidant screen: KMnO4, mCPBA, Oxone; reductant screen: NaBH4, L-Selectride; nucleophile screen: Grignard, organocuprate, thiols). The defined 95% purity ensures that reaction outcomes reflect intrinsic reactivity rather than impurity interference.

Reference Standard for Analytical Method Development and Metabolite Identification

3,5-Dimethyl-3,4-dihydro-2H-pyran-4-one and its reduced/oxidized derivatives may arise as Maillard reaction products in food systems or as metabolites of pyran-based pharmaceuticals. Analytical laboratories developing LC-MS/MS or GC-MS methods for pyranone quantification in complex matrices (food, plasma, environmental samples) should procure the 50 mg reference standard [1] to establish retention time, fragmentation pattern, and calibration curves. The compound's distinct molecular ion (m/z 126.15 [M]⁺) and characteristic enone UV absorption (~230 nm) facilitate selective detection, differentiating it from isobaric interferences such as 3,5-dimethyl-4H-pyran-4-one (m/z 124.14).

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